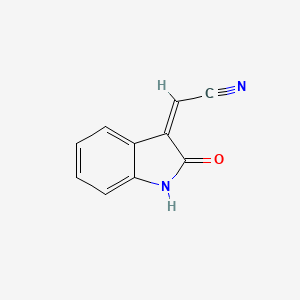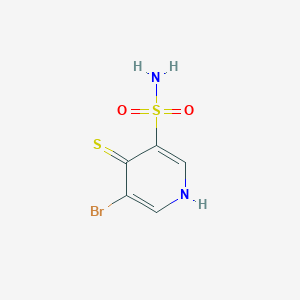![molecular formula C4H3Cl2F3OS B11824568 [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride is a chemical compound with the molecular formula C4H3Cl2F3OS and a molar mass of 227.03 g/mol . This compound is characterized by the presence of a chloro, trifluoroethyl, and sulfanyl group attached to an acetyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethanethiol with acetyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like triethylamine, and oxidizing or reducing agents as mentioned above. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications due to its reactive acetyl chloride group.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride involves its reactive acetyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and enzymes, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride include:
1-chloro-2,2,2-trifluoroethyl difluoromethyl ether: Used as a solvent for dispersing fluorinated materials.
1-chloro-2,2,2-trifluoroethane: Known for its use in refrigeration and as a blowing agent.
Compared to these compounds, 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride is unique due to its reactive acetyl chloride group, which makes it valuable in synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C4H3Cl2F3OS |
|---|---|
Poids moléculaire |
227.03 g/mol |
Nom IUPAC |
2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetyl chloride |
InChI |
InChI=1S/C4H3Cl2F3OS/c5-2(10)1-11-3(6)4(7,8)9/h3H,1H2 |
Clé InChI |
GZUKOCXFGXRNJZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)Cl)SC(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)

![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)



![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)

![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)


![6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate](/img/structure/B11824552.png)

